molecular formula C10H10BFN2O2 B1444966 [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid CAS No. 1333403-67-0

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid

Cat. No.: B1444966
CAS No.: 1333403-67-0
M. Wt: 220.01 g/mol
InChI Key: FDVOYBMPDRQBGK-UHFFFAOYSA-N
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Description

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid is a boronic acid derivative with a molecular weight of 220.01 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative.

    Reduction: Formation of the corresponding boronate ester.

    Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while reduction can produce boronate esters.

Scientific Research Applications

Anticancer Properties

Boronic acids have been extensively studied for their anticancer properties. [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid has shown promise in inhibiting specific cancer cell lines. Research indicates that this compound can disrupt the function of proteasomes, which are vital for protein degradation in cancer cells, thus leading to apoptosis (programmed cell death) in malignant cells.

Case Study : A study demonstrated that compounds similar to this compound exhibited significant antiproliferative effects on various cancer cell lines, including breast and prostate cancers. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.

Antibacterial Applications

The compound also exhibits antibacterial properties, making it a candidate for developing new antibiotics. Boronic acids are known to inhibit bacterial enzymes such as serine β-lactamases, which are responsible for antibiotic resistance.

Case Study : Research highlighted the effectiveness of boronic acid derivatives in overcoming resistance mechanisms in bacteria like Escherichia coli and Staphylococcus aureus. The incorporation of this compound into antibiotic formulations showed enhanced efficacy against resistant strains .

Antiviral Potential

Emerging studies suggest that boronic acids may also have antiviral applications. The ability of this compound to inhibit viral replication has been observed in laboratory settings.

Case Study : In vitro studies indicated that this compound could inhibit the replication of certain viruses by targeting viral proteases essential for their life cycle. This opens avenues for its use in antiviral drug development.

Data Table: Summary of Applications

ApplicationMechanism of ActionRelevant Studies
AnticancerInhibition of proteasomal functionSignificant antiproliferative effects on cancer cells
AntibacterialInhibition of β-lactamasesEnhanced efficacy against resistant bacteria
AntiviralInhibition of viral proteasesEffective against viral replication in vitro

Mechanism of Action

The mechanism of action of [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex facilitates the transfer of the aryl or vinyl group from the boronic acid

Biological Activity

[3-Fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid (CAS No. 1333403-67-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article delves into the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}BFN2_2O2_2
  • Molecular Weight : 220.01 g/mol
  • Synthesis : The compound is typically synthesized via the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

The biological activity of boronic acids, including this compound, often involves their ability to form reversible covalent bonds with diols and other biomolecules. This property is particularly significant in drug design, where these interactions can enhance bioavailability and target specificity .

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For example, certain derivatives have shown efficacy in halting cell cycle progression at the G2/M phase, leading to growth inhibition in various cancer cell lines. The IC50_{50} values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells .

CompoundActivityIC50_{50} (nM)
BortezomibProteasome inhibitor7.05
Boronic acid derivativeProteasome inhibitor6.74

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They exhibit significant activity against resistant bacterial strains by binding to β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. The binding affinity (Ki values) for some derivatives has been reported as low as 0.004 µM, showcasing their potential as effective antibacterial agents .

CompoundActivityKi (µM)
Boronic acid derivativeβ-lactamase inhibitor0.004
Another derivativeβ-lactamase inhibitor0.008

Antiviral Activity

In addition to anticancer and antibacterial properties, boronic acids have shown promise in antiviral applications. Some studies report that these compounds can inhibit HIV replication by targeting specific viral proteins with high affinity, thus representing a novel approach to antiviral therapy .

Case Studies

  • Anticancer Applications : A study demonstrated that a specific boronic acid derivative inhibited cell growth in breast cancer cell lines with an IC50_{50} of approximately 8 nM. This highlights the compound's potential as a lead candidate for further development in oncology .
  • Antibacterial Efficacy : In clinical settings, derivatives of boronic acids were effective against multi-drug resistant strains of Staphylococcus aureus, showcasing their potential application in treating infections caused by resistant bacteria .

Properties

IUPAC Name

[3-fluoro-4-(pyrazol-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BFN2O2/c12-10-6-9(11(15)16)3-2-8(10)7-14-5-1-4-13-14/h1-6,15-16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVOYBMPDRQBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2C=CC=N2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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